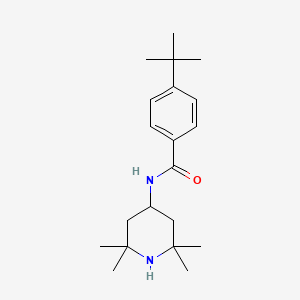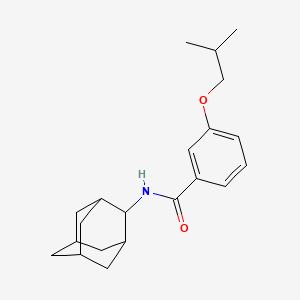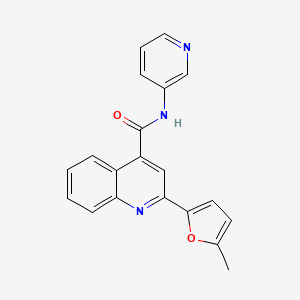
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound known for its unique structure and properties. It is composed of a benzamide group attached to a piperidine ring, which is further substituted with tert-butyl and tetramethyl groups. This compound is of interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
科学的研究の応用
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized as a light stabilizer in plastics and coatings to enhance durability and longevity.
作用機序
The mechanism of action of 4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative damage.
類似化合物との比較
Similar Compounds
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
- 4-Acetylamino-2,2,6,6-tetramethylpiperidine
- N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine
Uniqueness
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of tert-butyl and tetramethylpiperidine groups, which confer enhanced stability and reactivity. This makes it particularly effective as a stabilizer and protective agent in various applications.
特性
IUPAC Name |
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-18(2,3)15-10-8-14(9-11-15)17(23)21-16-12-19(4,5)22-20(6,7)13-16/h8-11,16,22H,12-13H2,1-7H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJATPPWQUNLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)

![N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5753010.png)
![(Z)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B5753018.png)
![N-[(4-ethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5753022.png)

![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)

![[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B5753071.png)
